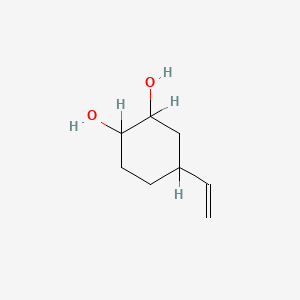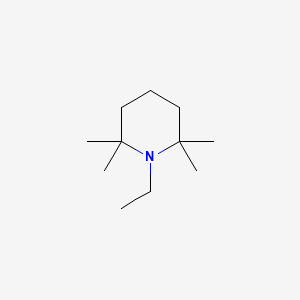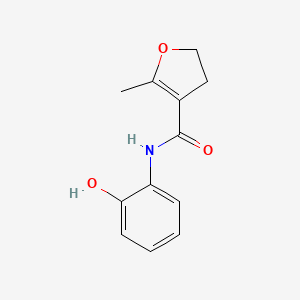
1-Aziridinepropanol
Vue d'ensemble
Description
1-Aziridinepropanol, also known as Aziridine, is an organic compound consisting of a three-membered heterocycle C2H5N . It is a colorless, toxic, volatile liquid that is of significant practical interest . Aziridine was discovered in 1888 by the chemist Siegmund Gabriel .
Synthesis Analysis
Aziridine synthesis involves coupling amines and alkenes via an electrogenerated dication . Unactivated alkenes can be electrochemically transformed into a metastable, dicationic intermediate that undergoes aziridination with primary amines under basic conditions . This approach expands the scope of readily accessible N-alkyl aziridine products .Molecular Structure Analysis
The bond angles in aziridine are approximately 60°, considerably less than the normal hydrocarbon bond angle of 109.5°, which results in angle strain . Aziridine is less basic than acyclic aliphatic amines, with a pKa of 7.9 for the conjugate acid, due to increased s character of the nitrogen free electron pair .Chemical Reactions Analysis
Aziridines are important synthetic targets due to their substantial ring strain and resultant proclivity towards ring-opening reactions . They are versatile precursors of diverse amine products . Transformation of ubiquitous alkenes into aziridines is an attractive synthetic strategy .Applications De Recherche Scientifique
Antimalarial Pharmacophores
1-Aziridinepropanol and its derivatives, such as 2-(aminomethyl)aziridines, have shown potential in antimalarial applications. A study demonstrated the synthesis of these compounds and their conversion into 1,2,3-triaminopropanes, exhibiting notable antimalarial activity, highlighting their promise as novel antimalarial pharmacophores (D’hooghe et al., 2011).
Anti-Solid Tumor Activity
Aziridine-containing compounds, including those related to 1-Aziridinepropanol, have been explored for their potential in cancer treatment. Research on bis-aziridinylnaphthoquinone derivatives revealed significant cytotoxicity against human carcinoma cell lines, suggesting their utility in developing treatments for solid tumors (Huang et al., 2004).
Synthesis of Amino Alcohols and Triazoles
The synthesis of various 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)-1,2,3-triazoles from aziridine compounds, including those related to 1-Aziridinepropanol, has been studied. These compounds showed moderate antimalarial activity, further emphasizing the versatility of aziridine derivatives in medicinal chemistry (D’hooghe et al., 2011).
Ring-Opening Reactions
Studies have explored the ring-opening reactions of aziridines, including the synthesis of functionalized β-fluoro amines, showcasing the chemical versatility of aziridine compounds like 1-Aziridinepropanol (D’hooghe & Kimpe, 2006).
Improvement of Soy Protein Isolate Films
Research has indicated the potential of aziridine compounds, such as tri-functional aziridine, in improving the physical and chemical properties of soy protein isolate films. This application demonstrates the breadth of 1-Aziridinepropanol-related compounds beyond pharmaceuticals (Kang et al., 2016).
Versatile Building Blocks in Organic Synthesis
Aziridines, including those derived from 1-Aziridinepropanol, are recognized as versatile building blocks in organic synthesis, with applications spanning various chemical transformations and the synthesis of biologically active compounds (Florio & Luisi, 2010).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Recent advances in the preparation and reactivity of aziridines using modern synthetic approaches have been highlighted . This critical analysis is designed to help identify current gaps in the field and is showcasing new and exciting opportunities to move the chemistry of aziridines forward in the future .
Propriétés
IUPAC Name |
3-(aziridin-1-yl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c7-5-1-2-6-3-4-6/h7H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDSRXCBGQRITM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN1CCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70340849 | |
| Record name | 1-Aziridinepropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70340849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Aziridinepropanol | |
CAS RN |
31190-87-1 | |
| Record name | 1-Aziridinepropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70340849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,4-Dichloro-alpha-(cyclopentylmethyl)-N-[(methylamino)carbonyl]-benzeneacetamide](/img/structure/B3065103.png)


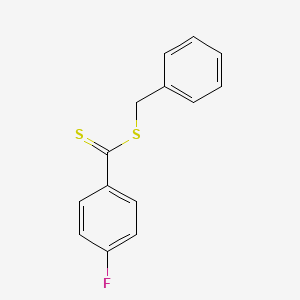
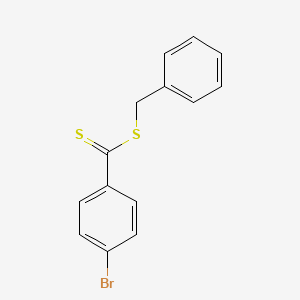
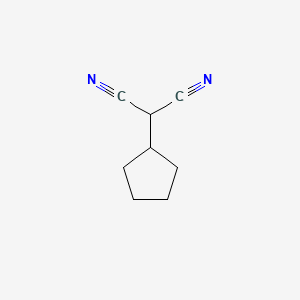
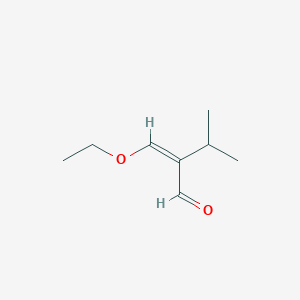

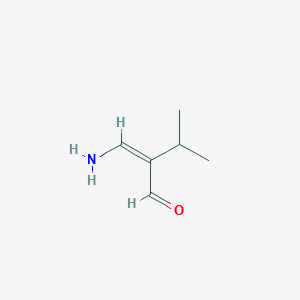
![1,4,9,12-Tetrathiadispiro[4.2.4.2]tetradecane](/img/structure/B3065177.png)

